Sorbitan, monoacetate
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Overview
Description
Sorbitan, monoacetate is an ester derived from sorbitol and acetic acid. It is a non-ionic surfactant commonly used in various industrial applications due to its emulsifying, dispersing, and stabilizing properties. This compound is part of the larger family of sorbitan esters, which are widely used in the formulation of cosmetics, pharmaceuticals, and food products.
Preparation Methods
Synthetic Routes and Reaction Conditions: Sorbitan, monoacetate is typically synthesized through the esterification of sorbitol with acetic acid. The reaction is catalyzed by an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to remove the water formed during the reaction. The reaction can be represented as follows:
Sorbitol+Acetic Acid→Sorbitan, Monoacetate+Water
Industrial Production Methods: In industrial settings, the production of this compound involves the use of a continuous reactor system to ensure consistent product quality. The reaction mixture is heated to a temperature of around 150°C, and the water formed is continuously removed to drive the reaction to completion. The product is then purified through distillation or other separation techniques to remove any unreacted starting materials and by-products.
Chemical Reactions Analysis
Types of Reactions: Sorbitan, monoacetate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze back to sorbitol and acetic acid.
Oxidation: this compound can be oxidized to form sorbitan monoacetate derivatives with different functional groups.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Hydrolysis: Acid or base catalysts, water, elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Nucleophiles such as amines or alcohols.
Major Products Formed:
Hydrolysis: Sorbitol and acetic acid.
Oxidation: Various oxidized derivatives of this compound.
Substitution: Sorbitan derivatives with different functional groups.
Scientific Research Applications
Sorbitan, monoacetate has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant and emulsifier in various chemical reactions and formulations.
Biology: Employed in the preparation of biological samples and as a stabilizer for enzymes and proteins.
Medicine: Utilized in the formulation of pharmaceutical products, including creams, ointments, and drug delivery systems.
Industry: Widely used in the production of cosmetics, food products, and industrial cleaners due to its emulsifying and stabilizing properties.
Mechanism of Action
The mechanism of action of sorbitan, monoacetate is primarily based on its ability to reduce surface tension and stabilize emulsions. The compound has both hydrophilic and hydrophobic regions, allowing it to interact with both water and oil phases. This amphiphilic nature enables this compound to form stable emulsions by reducing the interfacial tension between immiscible liquids. Additionally, it can interact with proteins and other macromolecules, stabilizing their structures and preventing denaturation.
Comparison with Similar Compounds
Sorbitan, monostearate: Another sorbitan ester with a stearic acid moiety, used as an emulsifier and stabilizer.
Sorbitan, monooleate: Contains an oleic acid moiety and is used in similar applications as sorbitan, monoacetate.
Sorbitan, monolaurate: Features a lauric acid moiety and is used as a surfactant and emulsifier.
Uniqueness of this compound: this compound is unique due to its specific acetate moiety, which imparts distinct properties compared to other sorbitan esters. Its relatively small molecular size and specific functional groups make it particularly effective in certain applications, such as stabilizing emulsions and interacting with biological macromolecules.
Properties
CAS No. |
93963-96-3 |
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Molecular Formula |
C8H14O6 |
Molecular Weight |
206.19 g/mol |
IUPAC Name |
[(1R)-1-[(2S,3R,4S)-3,4-dihydroxyoxolan-2-yl]-2-hydroxyethyl] acetate |
InChI |
InChI=1S/C8H14O6/c1-4(10)14-6(2-9)8-7(12)5(11)3-13-8/h5-9,11-12H,2-3H2,1H3/t5-,6+,7+,8+/m0/s1 |
InChI Key |
MLGREEGGYIPMSP-LXGUWJNJSA-N |
Isomeric SMILES |
CC(=O)O[C@H](CO)[C@@H]1[C@@H]([C@H](CO1)O)O |
Canonical SMILES |
CC(=O)OC(CO)C1C(C(CO1)O)O |
Origin of Product |
United States |
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